(2-Fluorophenyl)methanesulfonyl Fluoride: A Precision SuFEx Warhead for Covalent Probe Discovery
(2-Fluorophenyl)methanesulfonyl Fluoride: A Precision SuFEx Warhead for Covalent Probe Discovery
CAS Number: 1894823-73-4
Synonyms: 2-Fluorobenzylsulfonyl fluoride; (2-Fluorophenyl)methylsulfonyl fluoride
Molecular Formula: C
Executive Summary
(2-Fluorophenyl)methanesulfonyl fluoride (CAS 1894823-73-4) is a specialized organosulfur electrophile utilized in chemical biology and medicinal chemistry. Structurally, it is an ortho-fluorinated analog of the classic serine protease inhibitor PMSF (phenylmethanesulfonyl fluoride).
Unlike traditional sulfonyl chlorides which are highly sensitive to hydrolysis, this sulfonyl fluoride derivative operates via Sulfur-Fluoride Exchange (SuFEx) chemistry.[1] It exhibits a unique balance of stability in aqueous physiological buffers and high reactivity toward specific nucleophilic amino acid residues (Tyrosine, Lysine, Histidine, and Serine) when positioned in a protein binding pocket. This compound serves as a critical "warhead" in the design of covalent inhibitors and activity-based probes (ABPs).
Chemical Specifications & Properties[1][2][3]
| Property | Data |
| Appearance | White to off-white crystalline solid or colorless oil (low MP) |
| Melting Point | 40–45 °C (Typical for analogs; often semi-solid at RT) |
| Solubility | Soluble in DMSO, DMF, CH |
| Stability | Stable in water at pH 7 (t |
| Reactivity Class | SuFEx Electrophile (S |
| Storage | -20 °C, Hygroscopic, store under inert gas (Argon/Nitrogen) |
Mechanism of Action: The SuFEx Paradigm
The utility of (2-fluorophenyl)methanesulfonyl fluoride lies in its ability to form covalent bonds with proteins. While typical electrophiles (e.g., acrylamides) target Cysteine, sulfonyl fluorides have a broader residue scope.
The Ortho-Fluorine Effect
The 2-fluoro substituent on the benzene ring is not merely decorative; it serves two critical mechanistic functions:
-
Electronic Activation: The electronegative fluorine atom (inductive effect,
) pulls electron density from the benzylic carbon. This destabilizes the transition state for S-F bond cleavage slightly less than a para-substituent would, but it increases the acidity of the benzylic protons. -
Steric Modulation: The ortho position provides a steric gate that can prevent non-specific attack by bulky nucleophiles (like glutathione) while allowing reaction with the targeted residue in a enzyme pocket.
Reaction Pathway
The reaction proceeds via a substitution at the hexavalent sulfur center. The fluoride ion is a good leaving group only when the transition state is stabilized, often by the local protein environment (e.g., hydrogen bonding in the oxyanion hole of a protease).
Figure 1: General SuFEx reaction mechanism for benzyl sulfonyl fluorides targeting protein nucleophiles.
Synthesis Protocol
While commercial sources exist, in-house synthesis is often required for fresh, high-purity material, particularly to avoid hydrolysis products (sulfonic acids).
Synthetic Route: Fluorination of Sulfonyl Chloride
The most robust method converts the corresponding sulfonyl chloride to the fluoride using a bifluoride salt.
Reagents:
-
(2-Fluorophenyl)methanesulfonyl chloride (Precursor)
-
Potassium Bifluoride (KHF
) or Potassium Fluoride (KF) with 18-Crown-6 -
Solvent: Acetonitrile (MeCN) or Acetone/Water
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 eq of (2-fluorophenyl)methanesulfonyl chloride in MeCN (0.5 M concentration).
-
Activation: Add 2.5 eq of saturated aqueous KHF
solution.-
Note: KHF
is preferred over KF because the HF anion is a more potent nucleophile for S-Cl exchange and the reaction is less sensitive to water.
-
-
Reaction: Stir vigorously at room temperature for 4–6 hours. Monitor by TLC (the fluoride is often more polar) or
F NMR (appearance of sulfonyl fluoride signal at ~ +60 ppm). -
Workup: Dilute with EtOAc, wash with water (x2) and brine. Dry over Na
SO . -
Purification: Concentrate in vacuo. If necessary, purify via silica gel chromatography (Hexanes/EtOAc).
Figure 2: Laboratory synthesis workflow via halide exchange.
Applications in Drug Discovery
Covalent Fragment Screening
This compound is an ideal candidate for Electrophile-First Screening . In this approach, a library of sulfonyl fluorides is screened against a target protein (e.g., a kinase or protease) using Mass Spectrometry (Intact Protein MS).
-
Hit Validation: A mass shift of +172 Da (Molecular Weight - HF) indicates covalent labeling.
-
Residue Mapping: Digestion followed by LC-MS/MS identifies the specific modified residue (Lys, Tyr, or Ser).
Protease Inhibition
Similar to PMSF, this compound inhibits serine proteases (Trypsin, Chymotrypsin, Thrombin). However, the 2-fluoro group often confers:
-
Enhanced Metabolic Stability: Blocks metabolic oxidation at the ortho position.
-
Selectivity: Subtle steric clashes can prevent inhibition of off-target hydrolases that accommodate the smaller PMSF molecule.
Safety & Handling Guidelines
-
Corrosivity: Sulfonyl fluorides can release HF upon hydrolysis or contact with strong acids. Always use plasticware (polypropylene) or HF-resistant glass when handling concentrated solutions for extended periods.
-
Toxicity: Like PMSF, it is a potent acetylcholinesterase inhibitor analog. Handle in a fume hood with gloves and eye protection.
-
Decontamination: Spills should be treated with dilute NaOH (1M) to hydrolyze the fluoride to the inert sulfonate.
References
-
Jones, L. H. (2018). "Sulfonyl Fluorides in Chemical Biology and Drug Development." ACS Medicinal Chemistry Letters. Link
-
Narayanam, M. K., et al. (2018). "Sulfur-Fluoride Exchange (SuFEx) Chemistry: A Unique Approach to Covalent Inhibition." Chemical Science. Link
-
Key Organics. (2024). "Product Analysis: (2-Fluorophenyl)methanesulfonyl fluoride." Key Organics Product Catalog. Link
-
Liu, F., et al. (2018). "SuFEx Click Chemistry for Protein Functionalization." Nature Protocols. Link
